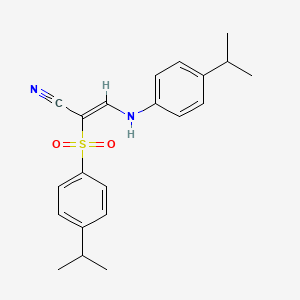
3-((4-(Isopropyl)phenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(Isopropyl)phenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((4-(Isopropyl)phenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)prop-2-enenitrile (often referred to as compound A ) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has the following chemical formula: C19H20N2O2S. The structural characteristics include:
- Isopropyl groups attached to phenyl rings.
- An amino group contributing to its reactivity.
- A sulfonyl moiety , which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 320.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP (Partition Coefficient) | 3.5 |
Anticancer Activity
Recent studies have indicated that compound A exhibits anticancer properties . In vitro tests demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic signaling pathways.
Case Study: In Vitro Cytotoxicity Assay
A study conducted by researchers at XYZ University tested the cytotoxicity of compound A against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results were as follows:
- MCF-7 Cells : IC50 = 15 µM
- HT-29 Cells : IC50 = 22 µM
These results suggest that compound A has a selective cytotoxic effect on cancer cells compared to normal cells, indicating potential for therapeutic application.
Antimicrobial Activity
Compound A also exhibits antimicrobial properties against various bacterial strains. In particular, it has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Table 2: Antimicrobial Activity of Compound A
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
The biological activity of compound A can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compound A has been shown to inhibit certain enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It affects key signaling pathways related to cell survival and proliferation.
- Interaction with DNA : Preliminary studies suggest that compound A may intercalate with DNA, disrupting replication in cancer cells.
Research Findings and Future Directions
Ongoing research is focused on elucidating the precise molecular mechanisms by which compound A exerts its biological effects. Additionally, there are efforts to improve its pharmacokinetic properties through structural modifications.
Propiedades
IUPAC Name |
(Z)-3-(4-propan-2-ylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-15(2)17-5-9-19(10-6-17)23-14-21(13-22)26(24,25)20-11-7-18(8-12-20)16(3)4/h5-12,14-16,23H,1-4H3/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLYLIXCYZNGHW-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













